- Carboxylic Acid O-H Insertion Reaction of β-Ester Diazos Enabling Synthesis of β-Acyloxy Esters, Journal of Organic Chemistry, 2022, 87(22), 15483-15491
Cas no 94-47-3 (Phenethyl benzoate)
Phenethyl benzoate structure
Product Name:Phenethyl benzoate
N.o CAS:94-47-3
MF:C15H14O2
MW:226.270464420319
CID:805427
Update Time:2025-06-14
Phenethyl benzoate Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenethyl benzoate
- 2-phenylethyl benzoate
- Benzoic acid,2-phenylethyl ester
- B-PHENYLETHYL BENZOATE
- Benzoic acid, phenethyl ester (7CI, 8CI)
- Phenethyl alcohol, benzoate (6CI)
- Benzylcarbinyl benzoate
- Finsolv SUN
- NSC 24096
- Phenylethyl benzoate
- X-Tend 226
- β-Phenethyl benzoate
- β-Phenylethyl benzoate
-
- Inchi: 1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
- Chave InChI: OSORMYZMWHVFOZ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)OCCC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 226.09900
- Massa monoisotópica: 226.09938
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 5
- Complexidade: 225
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: none
- Superfície polar topológica: 26.3
Propriedades Experimentais
- Densidade: 1.093 g/mL at 25 °C(lit.)
- Ponto de ebulição: 182 °C12 mm Hg(lit.)
- Ponto de Flash: >230 °F
- Índice de Refracção: n20/D 1.56(lit.)
- PSA: 26.30000
- LogP: 3.08610
- FEMA: 2860 | PHENETHYL BENZOATE
Phenethyl benzoate Dados aduaneiros
- CÓDIGO SH:2916310090
- Dados aduaneiros:
中国海关编码:
2916310090概述:
2916310090 其他苯甲酸及其盐和酯. 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
R.进口食品卫生监督检验
S.出口食品卫生监督检验
M.进口商品检验
N.出口商品检验Summary:
2916310090 other benzoic acid and its salts and esters。supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward)。VAT:17.0%。tax rebate rate:9.0%。MFN tariff:6.5%。general tariff:30.0%
Phenethyl benzoate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04294-SAmPLE |
Phenethyl benzoate |
94-47-3 | ≥99% | sample |
¥558.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04294-1kg |
Phenethyl benzoate |
94-47-3 | 1kg |
¥2658.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04294-5kg |
Phenethyl benzoate |
94-47-3 | 5kg |
¥9068.0 | 2021-09-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-SAMPLE-K |
Phenethyl benzoate |
94-47-3 | natural, ≥98%, FG | 391.53 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-100G-K |
Phenethyl benzoate |
94-47-3 | natural, ≥98%, FG | 100G |
783.08 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-1KG-K |
Phenethyl benzoate |
94-47-3 | natural, ≥98%, FG | 1KG |
4698.46 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-SAMPLE-K |
Phenethyl benzoate |
94-47-3 | ≥99%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-1KG-K |
Phenethyl benzoate |
94-47-3 | ≥99%, FG | 1KG |
2044.01 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-5KG-K |
Phenethyl benzoate |
94-47-3 | ≥99%, FG | 5KG |
6970.82 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2893-25G |
Phenethyl Benzoate |
94-47-3 | >98.0%(GC) | 25g |
¥250.00 | 2024-04-15 |
Phenethyl benzoate Método de produção
Método de produção 1
Método de produção 2
Método de produção 3
Condições de reacção
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ; rt; 30 min, rt
1.2 27 h, rt
1.3 Reagents: Water ; cooled
1.2 27 h, rt
1.3 Reagents: Water ; cooled
Referência
- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species, Journal of Organic Chemistry, 2005, 70(4), 1188-1197
Método de produção 4
Condições de reacção
1.1 Catalysts: Zinc perchlorate hexahydrate Solvents: Diethyl ether ; 1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water ; 30 min, rt
Referência
- Zn(ClO4)2·6H2O as a powerful catalyst for a practical acylation of alcohols with acid anhydrides, European Journal of Organic Chemistry, 2003, (23), 4611-4617
Método de produção 5
Condições de reacção
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Referência
- Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts, Monatshefte fuer Chemie, 2002, 133(2), 189-193
Método de produção 6
Condições de reacção
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ; 1 h, rt
Referência
- Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free condition, Journal of Organometallic Chemistry, 2010, 695(8), 1182-1188
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Reagents: Zinc chloride
Referência
- Facile conversion of tetrahydropyranyl and silyl ethers into esters using acid chlorides and zinc chloride, Synthetic Communications, 1986, 16(6), 659-65
Método de produção 9
Método de produção 10
Condições de reacção
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Xylene ; 15 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2, Journal of Organic Chemistry, 2005, 70(21), 8625-8627
Método de produção 11
Condições de reacção
1.1 Catalysts: Zirconium(2+), triaquabis(η5-2,4-cyclopentadien-1-yl)-, 1,1,2,2,3,3,4,4,5,5,6,6,… ; 22 h, 85 °C
Referência
- Zirconocene-catalyzed direct (trans)esterification of acyl acids (esters) and alcohols in a strict 1 : 1 ratio under solvent-free conditions, Green Chemistry, 2017, 19(22), 5396-5402
Método de produção 12
Método de produção 13
Condições de reacção
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ; 2.0 h, 80 °C
Referência
- Zirconocene bis(perfluorooctanesulfonate)s-catalyzed acylation of alcohols, phenols, thiols, and amines under solvent-free conditions, Catalysis Communications, 2009, 10(14), 1889-1892
Método de produção 14
Condições de reacção
1.1 Catalysts: Stereoisomer of octabutyldi-μ3-oxobis[μ-(thiocyanato-κN:κN)]bis(thiocyanato-κN)t…
Referência
- 1,1,3,3-Tetrabutyl-1,3-diisothiocyanatodistannoxane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-7
Método de produção 15
Condições de reacção
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Heptane ; rt → 105 °C; 20 h, 105 °C; 105 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Transesterification catalyzed by iron(III) β-diketonate species, Tetrahedron, 2011, 67(9), 1640-1648
Método de produção 16
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ; 10 min, 75 °C
1.2 12 h, 75 °C
1.2 12 h, 75 °C
Referência
- Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions, Chemistry - A European Journal, 2006, 12(36), 9314-9322
Método de produção 17
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ; 10 min, 30 °C
1.2 12 h, 75 °C
1.2 12 h, 75 °C
Referência
- A mild esterification process in phosphonium salt ionic liquid, Tetrahedron Letters, 2005, 46(21), 3641-3644
Método de produção 18
Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]-3(2H)-pyridazinone Solvents: Tetrahydrofuran ; 1 h, reflux
Referência
- An efficient and convenient esterification of carboxylic acids using 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one, Bulletin of the Korean Chemical Society, 2004, 25(4), 501-505
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium nitrate , Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Graphite (acidic) ; 0 - 20 °C; 7 h, 35 °C; 35 °C → rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; rt; 12 h, 35 °C; 35 °C → rt
1.3 Reagents: Hydrogen peroxide Solvents: Water
1.4 9 h, 100 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; rt; 12 h, 35 °C; 35 °C → rt
1.3 Reagents: Hydrogen peroxide Solvents: Water
1.4 9 h, 100 °C
Referência
- Graphite oxide-catalyzed esterification and transesterification, Youji Huaxue, 2013, 33(8), 1839-1846
Método de produção 20
Condições de reacção
1.1 Catalysts: Methanesulfonic acid , Phosphinic acid Solvents: Water ; 1 h, 140 °C; 1 h, 150 °C; 1 h, 160 °C; 1 h, 170 °C; 1 h, 180 °C
Referência
- Compositions containing phenethyl aryl esters as solubilizing agents for active organic compounds, United States, , ,
Phenethyl benzoate Raw materials
- 1-Propen-2-ol, benzoate
- Benzoic acid
- Methyl benzoate
- Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)-
- Silane, trimethyl(2-phenylethoxy)-
- Methyl 3-aminopropanoate
- Benzoic anhydride
- Benzoyl chloride
- 2-Phenylethanol
Phenethyl benzoate Preparation Products
Phenethyl benzoate Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:94-47-3)苯甲酸苯乙酯
Número da Ordem:LE8469577;LE4706
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:47
Preço ($):discuss personally
E- mail:18501500038@163.com
Phenethyl benzoate Literatura Relacionada
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-47-3)苯甲酸苯乙酯
Pureza:99%/99%
Quantidade:25KG,200KG,1000KG/25KG,200KG,1000KG
Preço ($):Inquérito/Inquérito